molecular formula C₁₀H₉D₄NO₄S B1162814 Tosyl-d4-urethane

Tosyl-d4-urethane

Cat. No.: B1162814
M. Wt: 247.3
Attention: For research use only. Not for human or veterinary use.
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Description

Tosyl-d4-urethane, also known as Tosyl-d4-urethane, is a useful research compound. Its molecular formula is C₁₀H₉D₄NO₄S and its molecular weight is 247.3. The purity is usually 95%.
BenchChem offers high-quality Tosyl-d4-urethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tosyl-d4-urethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₀H₉D₄NO₄S

Molecular Weight

247.3

Synonyms

Ethyl (p-​Toluene-d4-sulfonyl)​carbamate;  Ethyl (p-​Tolyl-d4-sulfonyl)​carbamate;  Ethyl N-​(4-​Methylbenzene-d4-sulfony​l)​carbamate;  Ethyl N-​Tosyl-d4-carbamate;  Ethyl p-​Tosyl-d4-carbamate;  N-​Tosyl-d4-urethane;  [(4-​methylphenyl-d4)​sulfonyl]​carb

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of p-Toluenesulfonyl-d4-urethane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Stable Isotope Labeling in Drug Development

Part 1: Strategic Context & Application

In the realm of quantitative bioanalysis (LC-MS/MS), p-Toluenesulfonyl-d4-urethane derivatives serve as critical internal standards (IS). The "d4" designation typically refers to deuterium labeling on the benzene ring of the tosyl moiety (


), providing a mass shift of +4 Da relative to the analyte. This shift is ideal for avoiding cross-talk with the M+0 signal of the native drug while maintaining identical chromatographic retention times.

These derivatives are particularly relevant in the synthesis of labeled sulfonylurea antidiabetics (e.g., Gliclazide-d4, Tolbutamide-d4) and as derivatizing agents for hydroxylated metabolites.

Key Technical Challenges:

  • Isotopic Dilution: Preventing H/D exchange during acidic chlorosulfonation.

  • Moisture Sensitivity: The isocyanate intermediate is highly susceptible to hydrolysis, requiring strictly anhydrous conditions.

  • Regioselectivity: Ensuring para-substitution during the initial functionalization of the deuterated toluene.

Part 2: Retrosynthetic Analysis

The synthesis relies on the electrophilic activation of a deuterated precursor. The choice of starting material dictates the final isotopologue:

  • Toluene-d8 (

    
    ):  Yields d7-derivatives . Common for cost-efficiency; often acceptable if the methyl group is not involved in metabolic cleavage.
    
  • Toluene-d5 (

    
    ):  Yields d4-derivatives  (Ring-labeled). Required when the methyl group must remain protonated or for precise mass shift requirements.
    

The following diagram outlines the critical retrosynthetic disconnections.

Retrosynthesis Figure 1: Retrosynthetic pathway for p-Toluenesulfonyl-d4-urethane derivatives. Target Target: p-Toluenesulfonyl-d4-urethane (Ts-NH-CO-OR) Isocyanate Intermediate A: p-Toluenesulfonyl Isocyanate-d4 (Highly Reactive) Isocyanate->Target Alcoholysis (ROH) Sulfonamide Intermediate B: p-Toluenesulfonamide-d4 Sulfonamide->Isocyanate Phosgenation (Oxalyl Chloride) SulfonylChloride Intermediate C: p-Toluenesulfonyl Chloride-d4 SulfonylChloride->Sulfonamide Ammonolysis Toluene Starting Material: Toluene-d5 (Ring) or Toluene-d8 Toluene->SulfonylChloride Chlorosulfonation (ClSO3H)

[1][2]

Part 3: Critical Pathway – The Isocyanate Route

This pathway is the "Gold Standard" for synthesizing urethane derivatives from complex or valuable alcohols (e.g., drug metabolites) because the final coupling is an addition reaction with no leaving groups, ensuring high atom economy for the precious alcohol.

Phase 1: Synthesis of p-Toluenesulfonyl Chloride-d4 (TsCl-d4)

Principle: Electrophilic aromatic substitution using chlorosulfonic acid. Starting Material: Toluene-ring-d5 (CAS: 13122-18-4) or Toluene-d8 (CAS: 2037-26-5).

ParameterSpecificationNote
Reagent Chlorosulfonic acid (

)
Excess (2.5 - 3.0 equiv) required.
Temperature 0°C

20°C
Low temp prevents ortho- isomer formation.
Solvent Chloroform (

) or Neat

moderates exothermicity.
Yield Target > 75%Para-isomer selectivity is critical.

Protocol:

  • Charge a flame-dried 3-neck flask with Toluene-d5 (1.0 equiv) under

    
    .
    
  • Cool to 0°C using an ice/brine bath.

  • Add Chlorosulfonic acid (3.0 equiv) dropwise over 60 minutes. Caution: HCl gas evolution.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour reaction mixture slowly onto crushed ice.

  • Extraction: Extract with DCM (

    
    ). Wash organic layer with cold water and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from hexane/ether to obtain white crystals of TsCl-d4 .
    
Phase 2: Conversion to p-Toluenesulfonamide-d4

Principle: Nucleophilic substitution at the sulfur center.

Protocol:

  • Dissolve TsCl-d4 in THF or Acetone.

  • Add concentrated aqueous Ammonia (

    
    , excess) or bubble 
    
    
    
    gas at 0°C.
  • Stir for 2 hours. The sulfonamide will precipitate.[1]

  • Filter, wash with water, and dry in a vacuum oven at 60°C.

    • Checkpoint: Check melting point (137-140°C) and MS (M+4 shift).

Phase 3: Generation of p-Toluenesulfonyl Isocyanate-d4 (TsNCO-d4)

Principle: Acylation of the sulfonamide followed by thermal elimination. The use of Oxalyl Chloride is preferred over Phosgene gas for lab-scale safety.

Reaction Scheme:



Protocol:

  • Suspend p-Toluenesulfonamide-d4 (10 mmol) in anhydrous chlorobenzene or toluene (50 mL).

  • Add Oxalyl Chloride (12 mmol) dropwise.

  • Add a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) or n-Butyl isocyanate (activator).

  • Reflux the mixture (approx. 110-130°C) for 6–12 hours until HCl evolution ceases and the solution becomes clear.

  • Isolation: Remove solvent under reduced pressure. Vacuum distill the residue (bp ~144°C at 10 mmHg) to obtain pure TsNCO-d4 as a colorless liquid.

    • Storage: Store under Argon in a sealed ampoule. Highly moisture sensitive.[2]

Phase 4: Urethane Coupling (The Final Step)

Principle: Nucleophilic addition of the target alcohol (


) to the isocyanate.

Protocol:

  • Dissolve the target alcohol (

    
    , 1.0 equiv) in anhydrous DCM or THF.
    
  • Add TsNCO-d4 (1.1 equiv) via syringe.

  • (Optional) If

    
     is sterically hindered, add 1 mol% 
    
    
    
    or DBTL (Dibutyltin dilaurate).
  • Stir at RT for 1–4 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with a few drops of methanol (to scavenge excess isocyanate). Concentrate and purify via flash chromatography.

Part 4: Alternative Pathway – The Carbamate Displacement

If the synthesis of the sensitive isocyanate is not feasible, the Chloroformate Route is a robust alternative, particularly for simple alkyl urethanes.

Mechanism:



  • Convert alcohol (

    
    ) to its chloroformate using phosgene or triphosgene.
    
  • React the chloroformate with p-Toluenesulfonamide-d4 in the presence of a base (e.g.,

    
     in Acetone or Pyridine).
    
  • Acidify to precipitate the Sulfonyl Urethane.

Part 5: Reaction Mechanism & Logic Flow

The following diagram details the electronic flow for the critical Isocyanate-Alcohol coupling, explaining why strictly anhydrous conditions are required (Water competes with


 to form the sulfonamide byproduct).

Mechanism Figure 2: Mechanism of Sulfonyl Urethane formation and competitive hydrolysis. TsNCO Ts-N=C=O (Electrophile) TS Transition State [Ts-N(-)-C(=O)-O(+)-H-R] TsNCO->TS Attack on C WaterSideRxn Side Rxn: H2O --> Ts-NH2 + CO2 TsNCO->WaterSideRxn If Wet Alcohol R-OH (Nucleophile) Alcohol->TS Lone pair ProtonTransfer 1,3-Proton Shift TS->ProtonTransfer Product Sulfonyl Urethane Ts-NH-CO-OR ProtonTransfer->Product

Part 6: Quality Control & Validation

To ensure the integrity of the "d4" label and chemical purity, the following validation steps are mandatory:

TechniqueObservationAcceptance Criteria
1H NMR Aromatic Region (7.0 - 8.0 ppm)Silent (or <2% residual proton signal) in the aromatic region. Methyl peak (2.4 ppm) should remain a singlet (3H).
MS (ESI-) Molecular Ion

should be +4 Da higher than the native standard.
Isotopic Purity Mass SpecContribution of M+0 (native) should be < 0.5% to prevent IS interference.
IR Carbonyl StretchStrong band at 1700-1740 cm⁻¹ (Urethane C=O).
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Chlorosulfonation and Sulfonamide formation).

  • Speer, R. J. "p-Toluenesulfonyl Isocyanate".[3] Organic Syntheses, Coll. Vol. 5, p.1050 (1973); Vol. 42, p.44 (1962). (Foundational method for TsNCO synthesis).

  • McFarland, J. W., & Howard, J. B. "The Chemistry of Sulfonyl Isocyanates." The Journal of Organic Chemistry, 30(1), 95-99. (Mechanistic insights into isocyanate reactivity).

  • Srivastava, R. P., et al. "Synthesis and anti-hypoglycemic activity of some new sulfonylureas." Bioorganic & Medicinal Chemistry, 15(1), 444-450. (Application of tosyl urethanes in drug synthesis).

  • Toronto Research Chemicals. "Gliclazide-d4 (Benzene-d4) Product Sheet." (Reference for commercial d4-labeling patterns and applications).

Sources

Technical Guide: Stability Assessment of Deuterium-Labeled Tosyl-d4-urethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and isotopic stability of Tosyl-d4-urethane (typically p-toluenesulfonyl carbamate labeled with four deuterium atoms on the aromatic ring). As a critical Internal Standard (IS) in the quantitative bioanalysis of genotoxic impurities (e.g., tosylates) and drug intermediates, the integrity of this molecule is paramount.

This document details the physicochemical degradation pathways (hydrolysis) versus isotopic scrambling (H/D exchange) and provides a self-validating protocol for researchers to certify the standard's purity prior to LC-MS/MS deployment.

Molecular Architecture & Isotopic Integrity

To understand stability, we must first define the structural vulnerabilities. Tosyl-d4-urethane consists of a deuterated toluene ring sulfonylated and coupled to a carbamate moiety.

Structural Definition
  • Chemical Formula:

    
     (Commonly R = Ethyl).
    
  • The Label (d4): The four deuterium atoms are located at the ortho and meta positions of the benzene ring relative to the sulfonyl group.

  • The Critical Bond: The sulfonyl-urethane linkage (

    
    ) is the site of chemical instability, not the deuterium label itself.
    
The Two Stability Vectors

Researchers must distinguish between two distinct failure modes:

  • Chemical Degradation: The cleavage of the molecule into sulfonamide and alcohol/CO₂.

  • Isotopic Scrambling: The replacement of Deuterium (D) with Hydrogen (H) on the aromatic ring.

Mechanisms of Instability

Chemical Hydrolysis (The Primary Risk)

Sulfonyl urethanes are susceptible to nucleophilic attack, particularly in aqueous environments. The electron-withdrawing nature of the sulfonyl group makes the carbonyl carbon highly electrophilic.

  • Acidic Conditions: Slower hydrolysis; generally stable for short durations in dilute acid (e.g., 0.1% Formic Acid).

  • Basic Conditions: Rapid degradation. Bases deprotonate the acidic N-H (pKa ~3.5–4.0), facilitating the elimination of the alkoxide and release of CO₂.

Isotopic Exchange (The Secondary Risk)

Aromatic C-D bonds are generally robust (


 vs 

for C-H). However, "back-exchange" can occur under specific stress:
  • Electrophilic Aromatic Substitution (EAS): In the presence of strong Lewis acids or heated mineral acids, the aromatic ring can undergo H/D exchange.

  • Mass Spectrometry Source: High-temperature APCI (Atmospheric Pressure Chemical Ionization) sources have been documented to induce H/D exchange in the gas phase, potentially altering the observed mass of the IS during analysis [1].

Note on N-H Exchange: The proton on the nitrogen atom (


) is labile and will exchange instantaneously with 

or protic solvents. This is not considered instability; it is a thermodynamic equilibrium. The "d4" label on the ring is non-exchangeable under standard conditions.
Visualization of Degradation Pathways

DegradationPathways TosylUrethane Tosyl-d4-urethane (Intact IS) Intermediate N-Anion Intermediate TosylUrethane->Intermediate Base (OH-) Deprotonation Scrambled Scrambled Isotope (Tosyl-d3/d2-urethane) TosylUrethane->Scrambled Strong Acid / Heat (Aromatic Exchange) Sulfonamide p-Toluenesulfonamide-d4 (Degradant A) Intermediate->Sulfonamide Hydrolysis Alcohol Alcohol + CO2 (Degradant B) Intermediate->Alcohol Elimination

Figure 1: Chemical hydrolysis (solid lines) is the dominant degradation pathway, yielding sulfonamide. Isotopic scrambling (dashed line) requires harsh acidic conditions.

Analytical Validation Protocol

Trustworthiness in bioanalysis requires proving the stability of your specific lot of material. Do not rely solely on the Certificate of Analysis (CoA).

Equipment & Materials
  • Instrument: LC-MS/MS (Triple Quadrupole recommended).

  • Solvents: Acetonitrile (LC-MS grade), Water, Formic Acid, Ammonium Acetate.

  • Reference: Non-deuterated Tosyl urethane (Native).

Stability Stress Test Workflow

This protocol differentiates between chemical loss and isotopic loss.

Step 1: Preparation Prepare a 1 mg/mL stock solution of Tosyl-d4-urethane in dry Acetonitrile.

Step 2: Stress Conditions (24 Hours) Prepare three aliquots at 10 µg/mL in the following matrices:

  • Neutral: Water/ACN (50:50).

  • Acidic: 0.1% Formic Acid in Water/ACN.

  • Basic: 10 mM Ammonium Bicarbonate (pH ~8.0).

Step 3: Analysis (MRM Transitions) Monitor two transitions:

  • Quantifier (IS): Parent-d4

    
     Fragment-d4 (e.g., Sulfonyl cation).
    
  • Crosstalk Check: Parent-d4

    
     Fragment-d0 (Checks for native impurity).
    
  • Scramble Check: Parent-d3

    
     Fragment-d3 (Checks for D 
    
    
    
    H loss).
Data Interpretation Table
ObservationDiagnosisRoot CauseAction
Loss of Parent Signal (All Channels) Chemical InstabilityHydrolysis of urethane bond.Switch to fresh stock; avoid basic buffers.
Appearance of (M-1) Mass Peak Isotopic ScramblingAcid-catalyzed exchange or Source fragmentation.Check MS source temp; verify solvent pH.
Signal in Native Channel (d0) Impurity / Cross-talkIncomplete synthesis or IS contaminated with native.subtract blank; if >5%, repurify.

Best Practices for Storage & Handling

To maintain the "d4" integrity and prevent hydrolysis:

  • Moisture Exclusion: Store the neat powder in a desiccator at -20°C. Sulfonyl urethanes are moisture scavengers (often used industrially for this purpose) and will degrade if exposed to humid air [2].

  • Solvent Choice: Dissolve in 100% Acetonitrile or DMSO for stock solutions. Avoid Methanol (risk of transesterification) and Water (hydrolysis risk) for long-term storage.

  • Buffer Selection: When using as an IS in LC-MS, ensure the autosampler is kept at 4°C. Use acidic mobile phases (Formic Acid/Acetic Acid) rather than basic buffers to suppress hydrolysis during the run.

Workflow: Isotopic Purity Verification

ValidationWorkflow Start Start: Tosyl-d4-urethane Stock Q1 Q1: Is Parent Mass Correct? Start->Q1 Q2 Q2: Is Native (d0) Signal < 0.5%? Q1->Q2 Yes Fail_Chem FAIL: Chemical Degradation Q1->Fail_Chem No (Hydrolysis) Q3 Q3: Is d3 (M-1) Signal Present? Q2->Q3 Yes Fail_Iso FAIL: Isotopic Impurity Q2->Fail_Iso No (Contamination) Pass PASS: Valid for Bioanalysis Q3->Pass No Q3->Fail_Iso Yes (Scrambling)

Figure 2: Decision tree for validating the isotopic and chemical purity of the internal standard before use.

References

  • National Institutes of Health (NIH). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • VanDeMark Chemical. p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin: Moisture Scavenging Applications. Available at: [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

An In-depth Technical Guide to the NMR Spectral Interpretation of Tosyl-d4-urethane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the nuclear magnetic resonance (NMR) analysis of Tosyl-d4-urethane, a critical isotopically labeled intermediate in pharmaceutical synthesis.[1] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the underlying principles, the causality behind experimental choices, and the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for unambiguous structural elucidation. We will explore the profound impact of deuterium labeling on the resulting spectra and establish a robust, self-validating protocol for the complete characterization of this molecule.

Introduction: The Significance of Tosyl-d4-urethane

Isotopically labeled compounds are indispensable tools in modern drug development, primarily used in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.[2] Tosyl-d4-urethane serves as a key labeled intermediate, for instance, in the synthesis of the antidiabetic agent Gliclazide-d4.[1] Its precise structural verification is not merely an academic exercise but a prerequisite for ensuring the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

NMR spectroscopy stands as the gold standard for the structural characterization of such molecules, providing atomic-level information on connectivity and chemical environment.[3] The presence of the deuterium atoms on the tosyl group's aromatic ring in Tosyl-d4-urethane introduces specific and informative changes to the NMR spectrum, which, when correctly interpreted, confirm the position and extent of labeling. This guide provides the expertise to navigate these nuances authoritatively.

Section 1: Core Principles of Isotope-Edited NMR

Before analyzing the spectra, it is crucial to understand the foundational effects of isotopic substitution, particularly the replacement of protium (¹H) with deuterium (²H or D).

  • ¹H NMR Invisibility: Deuterium has a nuclear spin of I=1, unlike the I=½ spin of a proton.[4] Consequently, its resonance frequency is vastly different, and it is not detected in a standard ¹H NMR experiment. The most direct effect of deuterium labeling is the disappearance of signals corresponding to the substituted protons.[5][6]

  • Quadrupolar Effects: As a quadrupolar nucleus (spin > ½), deuterium can interact with local electric field gradients, leading to rapid relaxation.[7][8] This rapid relaxation effectively decouples deuterium from adjacent nuclei, meaning that a neighboring ¹³C or ¹H nucleus will typically not show splitting from an attached deuterium atom in the same way it would from a proton.[8]

  • ¹³C NMR Signal Changes: A carbon atom directly bonded to a deuterium atom (C-D) exhibits two main changes in a ¹³C NMR spectrum. First, the resonance shifts slightly upfield. Second, the signal splits into a multiplet (typically a 1:1:1 triplet) due to one-bond ¹³C-²H coupling. The quadrupolar nature of deuterium often leads to some line broadening of this multiplet.[7]

Section 2: Experimental Design: A Self-Validating Protocol

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol is designed to yield high-resolution data, with each step justified to ensure experimental integrity.

Experimental Protocol: NMR Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of Tosyl-d4-urethane for ¹H NMR analysis or 50-100 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[9][10]

    • Expert Rationale: These concentration ranges provide an optimal balance between achieving a strong signal-to-noise ratio and avoiding issues like solution viscosity or solubility limitations that can degrade spectral quality.[11]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[9][10] Gently agitate the vial to ensure complete dissolution.

    • Expert Rationale: Deuterated solvents are essential to prevent the large signal from protonated solvent molecules from overwhelming the analyte signals.[12][13] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, providing stability against drift during the experiment.[12] The choice between CDCl₃ and DMSO-d₆ depends on the sample's polarity; the urethane N-H proton's chemical shift will be particularly sensitive to the solvent's hydrogen-bonding capacity.

  • Filtration and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a high-quality 5 mm NMR tube.

    • Expert Rationale: Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution. Filtration is a non-negotiable step for high-quality data.[11] Cotton wool should be avoided as solvents can leach impurities from it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the sample height is appropriate (typically 4-5 cm) for the instrument's detection region.[11]

Workflow for NMR Sample Preparation

G cluster_prep Sample Preparation cluster_analysis Spectrometer weigh 1. Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Homogeneous Solution filter 3. Filter into NMR Tube (via Glass Wool) dissolve->filter Remove Particulates transfer 4. Cap and Label filter->transfer Field Homogeneity insert 5. Insert into Spectrometer transfer->insert Data Acquisition

Caption: Workflow for preparing a high-quality NMR sample.

Section 3: Interpreting the ¹H NMR Spectrum of Tosyl-d4-urethane

The structure of Tosyl-d4-urethane (ethyl (4-methylphenyl-d4)sulfonylcarbamate) dictates the signals we expect to observe. The deuterium labeling is the most salient feature, simplifying what would otherwise be a more complex aromatic region.

Molecular Structure and Proton Environments

Caption: Structure of Tosyl-d4-urethane with key proton groups labeled.

Predicted ¹H NMR Signals
LabelProton GroupPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
(a) Tosyl -CH₃~ 2.4Singlet (s)3HTypical chemical shift for a methyl group attached to an aromatic ring.[14] No adjacent protons to couple with.
(b) Urethane N-H5.0 - 9.0Broad Singlet (br s)1HHighly variable shift due to concentration, temperature, and solvent-dependent hydrogen bonding.[15] Signal will disappear upon D₂O exchange.[6][16]
(c) Ethyl -O-CH₂-~ 4.1Quartet (q)2HDeshielded by the adjacent electronegative oxygen atom. Split into a quartet by the three protons of methyl group (d).
(d) Ethyl -CH₃~ 1.2Triplet (t)3HStandard alkyl region. Split into a triplet by the two protons of the methylene group (c).
- Aromatic C-HAbsent--These four protons are replaced by deuterium and are therefore not observed in the ¹H spectrum.[5]

Section 4: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments and is invaluable for confirming the carbon skeleton.

Predicted ¹³C NMR Signals
Carbon EnvironmentPredicted Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale
Urethane C =O150 - 160SingletCarbonyl carbons of carbamates appear in this characteristic downfield region.[17][18]
Tosyl C -S140 - 150Singlet (Quaternary)Aromatic carbon directly attached to the sulfonyl group.
Tosyl C -CH₃135 - 145Singlet (Quaternary)Aromatic carbon bearing the methyl group.
Tosyl C -D125 - 130Triplet (weak)Aromatic carbons attached to deuterium. Signal is often weak and split into a triplet by the spin-1 deuterium nucleus.
Ethyl -O-C H₂-~ 61SingletMethylene carbon deshielded by the adjacent oxygen atom.
Tosyl -C H₃~ 21SingletTypical chemical shift for a methyl group on an aromatic ring.[19]
Ethyl -C H₃~ 14SingletStandard upfield chemical shift for a terminal methyl group.

Section 5: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence for the structure, 2D NMR techniques offer definitive proof of atomic connectivity, transforming interpretation from inference to certainty.[20][21][22]

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For Tosyl-d4-urethane, a single cross-peak would be observed connecting the ethyl group's -O-CH₂- quartet (c) with its -CH₃ triplet (d), confirming this structural fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between:

    • The tosyl -CH₃ protons (a) and the tosyl -CH₃ carbon.

    • The ethyl -O-CH₂- protons (c) and the ethyl -O-CH₂- carbon.

    • The ethyl -CH₃ protons (d) and the ethyl -CH₃ carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, building the molecular framework. Key expected correlations include:

    • From the ethyl -O-CH₂- protons (c) to the urethane carbonyl carbon (C=O).

    • From the urethane N-H proton (b) to the urethane carbonyl carbon (C=O).

    • From the tosyl -CH₃ protons (a) to the two adjacent C-D carbons and the C-CH₃ quaternary carbon in the aromatic ring.

Logical Workflow for Structural Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Final Confirmation H1 ¹H NMR: - Identify spin systems (ethyl) - Confirm proton counts - Note absence of Ar-H COSY COSY: Confirm ¹H-¹H connectivity (e.g., CH₂-CH₃) H1->COSY HSQC HSQC: Link protons to their directly attached carbons H1->HSQC C13 ¹³C NMR: - Count unique carbons - Identify key functional groups (C=O) C13->HSQC C13->HSQC HMBC HMBC: Establish long-range C-H connections (Assemble fragments) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure of Tosyl-d4-urethane HMBC->Structure

Caption: A logical workflow for structure verification using 1D and 2D NMR.

Conclusion

The NMR spectral interpretation of Tosyl-d4-urethane is a multi-faceted process that relies on a strong foundational knowledge of chemical shifts, coupling constants, and the specific effects of isotopic labeling. The absence of aromatic proton signals is the most immediate confirmation of the d4-labeling. The remaining signals from the tosyl methyl group and the urethane ethyl group provide the basis for initial structural assignment. By employing a systematic approach that begins with high-quality sample preparation and progresses through 1D spectral analysis to definitive 2D correlation experiments, researchers can achieve an unambiguous and robust characterization of this important synthetic intermediate. This guide provides the necessary framework and expert rationale to perform this analysis with confidence and scientific rigor.

References

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  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • Wikipedia. Deuterium NMR. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Cambridge. NMR Sample Preparation. Available at: [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]

  • ACS Omega. (2023, September 29). Chemical Analysis of an Isotopically Labeled Molecule Using Two-Dimensional NMR Spectroscopy at 34 μT. Available at: [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • University of Ottawa. Quadrupolar nuclei. Available at: [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Available at: [Link]

  • NMR Wiki. (2011, July 20). Quadrupolar coupling. Available at: [Link]

  • PMC. Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. Available at: [Link]

  • NMR-BIO. Isotope-labeled amino acids and compounds for NMR studies. Available at: [Link]

  • ResearchGate. (2019, April 25). Why is deuterium used in NMR?. Available at: [Link]

  • ResearchGate. The ¹H NMR spectra are shown in the chemical shift region of the hydrogen in the urethane group. Available at: [Link]

  • The Journal of Physical Chemistry B - ACS Publications. Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

  • Utah Tech University. Analyzing NMR Spectra. Available at: [Link]

  • Slideshare. use of nmr in structure ellucidation. Available at: [Link]

  • MSU chemistry. NMR Spectroscopy. Available at: [Link]

  • Portland Press. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]

  • Wikipedia. Isotopic labeling. Available at: [Link]

  • PubMed. (2000, February 15). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Available at: [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of polyurethanes 2a and 2a′. Available at: [Link]

  • ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Available at: [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Pharmaffiliates. Chemical Name : Tosyl-d4-urethane. Available at: [Link]

  • Forest Service, U.S. Department of Agriculture. Double labeled isocyanate resins for the solid-state NMR detection of urethane linkages to wood. Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Sulfonylurea Process Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Determination of Relative Response Factors (RRF) using Tosyl-d4-urethane as a Stable Isotope Internal Standard

Executive Summary & Scientific Rationale

In the synthesis of sulfonylurea-based antidiabetic drugs (e.g., Gliclazide), Tosyl urethane (p-Toluenesulfonyl urethane) often appears as a critical process-related impurity or intermediate. Accurate quantification of this species is mandated by ICH Q3A/Q3B guidelines.[1] However, variable ionization efficiency in LC-MS/MS due to matrix effects can compromise quantitation when using external standardization alone.

This protocol details the use of Tosyl-d4-urethane (the deuterated isotopologue) as a Stable Isotope Labeled Internal Standard (SIL-IS). By introducing the SIL-IS, we establish a self-correcting analytical system. The core objective is to experimentally determine the Relative Response Factor (RRF) between the native analyte (Tosyl urethane) and the labeled standard (Tosyl-d4-urethane). While theoretically unity (1.0) in mass spectrometry, the RRF must be calculated to account for potential deuterium isotope effects on chromatographic retention (leading to ionization environment differences) and transmission efficiency.

Mechanism of Action & Experimental Design
2.1 The Role of Tosyl-d4-urethane

Tosyl-d4-urethane contains four deuterium atoms on the aromatic toluene ring. This mass shift (+4 Da) allows for spectral resolution from the native analyte in Mass Spectrometry while retaining nearly identical physicochemical properties (solubility, pKa, reactivity).

  • Analyte: Tosyl urethane (Target Mass: m/z M)

  • Internal Standard: Tosyl-d4-urethane (Target Mass: m/z M+4)

2.2 Why Calculate RRF for an Isotope?

In UV detection, the RRF of a deuterated analog is 1.0 because deuterium does not alter the chromophore. However, in LC-MS/MS:

  • Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their protium counterparts on Reverse Phase (RP) columns.

  • Ionization Suppression: If the elution shift places the IS in a different matrix region, the ionization efficiency may differ from the analyte.

  • Transmission Efficiency: Mass analyzers may have slightly different transmission efficiencies for ions 4 Da apart.

Therefore, the RRF is calculated as the ratio of the slopes of the calibration curves of the Analyte and the IS.

Visualizing the Workflow

The following diagram illustrates the parallel preparation and comparative analysis required to derive the RRF.

RRF_Workflow Start Experimental Setup Stock_A Stock A: Native Tosyl Urethane (Reference Standard) Start->Stock_A Stock_IS Stock B: Tosyl-d4-urethane (Internal Standard) Start->Stock_IS Mix Preparation of Calibration Levels (Linearity Series) Stock_A->Mix Variable Conc. Stock_IS->Mix Fixed Conc. LCMS LC-MS/MS Analysis (MRM Mode) Mix->LCMS Data_A Extract Ion Chromatogram (XIC) Native (m/z M) LCMS->Data_A Data_IS Extract Ion Chromatogram (XIC) IS (m/z M+4) LCMS->Data_IS Regression Linear Regression Analysis Plot Area vs. Conc Data_A->Regression Data_IS->Regression Calc Calculate RRF Slope(Native) / Slope(IS) Regression->Calc

Figure 1: Systematic workflow for determining the Relative Response Factor (RRF) using a slope-comparison method.

Detailed Protocol
4.1 Materials & Reagents
  • Analyte Standard: Tosyl urethane (Certified Reference Material, >99.0% purity).

  • Internal Standard: Tosyl-d4-urethane (>98 atom% D, >98% chemical purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultra-pure Water (18.2 MΩ).

4.2 Stock Solution Preparation
  • Stock A (Analyte): Weigh 10.0 mg of Tosyl urethane into a 10 mL volumetric flask. Dissolve in ACN to yield 1.0 mg/mL .

  • Stock B (IS): Weigh 1.0 mg of Tosyl-d4-urethane into a 10 mL volumetric flask. Dissolve in ACN to yield 0.1 mg/mL .

4.3 Linearity Solutions (The "Slope Method")

To accurately calculate RRF, we avoid single-point calibration errors by using the slope of a linearity curve.

  • IS Concentration: Constant at 10 µg/mL for all levels.

  • Analyte Concentration: Variable (Range: 1 µg/mL to 20 µg/mL).

LevelStock A Vol (µL)Stock B Vol (µL)Diluent (ACN:H2O 50:50)Final Conc Analyte (µg/mL)Final Conc IS (µg/mL)
1 101008901.010.0
2 501008505.010.0
3 10010080010.010.0
4 15010075015.010.0
5 20010070020.010.0
4.4 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).

    • Tosyl urethane Transition: 216.0 → 155.0 (Loss of carbamate).

    • Tosyl-d4-urethane Transition: 220.0 → 159.0 (Matches mass shift).

Calculation of Relative Response Factor (RRF)

The RRF is derived from the sensitivity (slope) of the analyte relative to the internal standard.[2]

Step 1: Determine Slopes

Plot the peak area (y-axis) against the concentration (x-axis) for both the Analyte and the IS.

  • Note: Since the IS concentration is constant in the protocol above, its "Slope" in this specific experimental design is not derived from varying concentration.

  • Correction for RRF Determination: To calculate RRF properly, you must run a separate linearity curve for the IS (varying concentration) OR use the "Single Point Ratio" averaged across the levels if the IS response is linear.

Refined Method (Dual Linearity): Ideally, prepare a curve where both vary, or normalize the response. The most robust formula for RRF using the data generated in Section 4.3 is:



Where:


[1][3][4]

However, the Slope Method is preferred for stability:

  • Calculate Slope of Analyte (

    
    ): Plot Area vs. Conc for Analyte.
    
  • Calculate Slope of IS (

    
    ): Requires a separate injection series where IS varies, or assume linearity and calculate effective slope from the constant injections normalized to concentration.
    

Calculation Table:

ParameterFormulaDescription
Response Factor (RF)

Sensitivity per unit of mass.[5]
RRF

The correction factor.
Corrected Conc.

Final quantification formula.
Step 2: Data Processing Example

Assume the following data from the experiment:

CompoundSlope (Area/ppm)Intercept

Tosyl Urethane54,0001200.999
Tosyl-d4-urethane52,500950.998


Interpretation: The native analyte responds 2.8% higher than the deuterated standard. This value (1.028) is your RRF.

Critical Considerations & Troubleshooting
6.1 Deuterium Exchange (The "Washout" Risk)

Sulfonamide protons are acidic. While the deuterium in Tosyl-d4-urethane is likely on the aromatic ring (stable), if the label were on the nitrogen or exchangeable sites, it would be lost in protic solvents.

  • Verification: Confirm the "d4" is ring-substituted (e.g., p-toluenesulfonyl-d4). If it is N-deuterated, this method will fail in LC-MS due to H/D exchange with the mobile phase. Tosyl-d4-urethane typically implies ring deuteration.

6.2 Crosstalk (Spectral Overlap)

Ensure the IS does not contribute signal to the Analyte channel and vice versa.

  • Check: Inject a high concentration of Tosyl-d4-urethane (only). Monitor the Analyte transition (216 -> 155).

  • Acceptance Criteria: Interference should be < 0.5% of the LLOQ area of the analyte.

6.3 Matrix Effects

If the RRF varies significantly (>15%) between solvent standards and spiked matrix samples, the IS is not compensating correctly, likely due to elution time differences.

  • Solution: Adjust the gradient to ensure the Analyte and IS co-elute as perfectly as possible.

References
  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation, 2006. Link

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. U.S. Food and Drug Administration, 2022. Link

  • Vogeser, M., & Seger, C.A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. Clinical Biochemistry, 2008.
  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 2005. Link

  • Pharmaffiliates. Tosyl-d4-urethane Product Data. (Source for compound availability and application in Gliclazide synthesis). Link

Sources

Troubleshooting & Optimization

Preventing deuterium exchange and scrambling in Tosyl-d4-urethane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Isotope Stability Unit Subject: Technical Guide: Preventing Deuterium Exchange & Scrambling in Tosyl-d4-urethane

Introduction: The Isotopic Integrity Mandate

Tosyl-d4-urethane reagents (typically p-toluenesulfonyl-d4-urethane derivatives) are precision tools used to introduce isotopically labeled protecting groups or to study metabolic pathways via mass spectrometry (MS) and NMR. The "d4" designation specifically refers to the deuteration of the aromatic ring (


).

While the aromatic C-D bonds on the tosyl ring are thermodynamically stable under neutral conditions, they are susceptible to Electrophilic Aromatic Substitution (EAS) type exchange under acidic conditions. Furthermore, the urethane linkage itself is chemically sensitive to moisture.

This guide provides a self-validating framework to prevent two distinct failure modes:

  • Isotopic Scrambling: The loss of deuterium from the aromatic ring to the solvent/medium.

  • Chemical Degradation: The hydrolysis of the urethane/isocyanate moiety, which often leads to erroneous "scrambling" signatures in MS data due to byproduct formation.

Module 1: Storage & Handling Protocols

The Core Directive: Moisture is the primary catalyst for both chemical degradation and isotopic dilution (via proton introduction).

ParameterSpecificationScientific Rationale
Temperature -20°C (Desiccated)Retards hydrolysis kinetics; prevents thermal activation of exchange pathways.
Atmosphere Argon or

(Glovebox preferred)

and

in air can react with precursors (isocyanates) to form ureas, contaminating the isotopic profile.
Solvent Grade Anhydrous (<50 ppm

)
Water acts as a proton source. Even trace

can initiate proton-deuterium exchange (HDX) on labile sites, which may catalyze ring exchange under acidic conditions.
Container Amber, Silanized GlassPrevents surface-catalyzed exchange on active glass silanols; blocks UV which can generate radicals that facilitate H/D abstraction.

Module 2: Reaction Optimization & Solvent Selection

The Solvent Decision Matrix

The choice of solvent dictates the risk of deuterium scrambling.

  • Safe Zone: Aprotic, non-exchangeable solvents (DCM, THF, Acetonitrile).

  • Danger Zone: Protic solvents (MeOH,

    
    ) or Lewis-acidic halogenated solvents at high heat.
    
pH and Catalysis Control
  • Acidic Conditions (The Enemy): The tosyl group is electron-withdrawing, deactivating the ring. However, strong acids (TFA,

    
    ) or strong Lewis acids (
    
    
    
    ) can force an electrophilic attack on the ring, replacing D with H from the medium.
    • Threshold: Avoid pH < 2 or high-temperature acidic workups.

  • Basic Conditions: generally safe for the ring deuterons, but will instantly exchange the N-H proton (if present). This is usually reversible and acceptable unless the N-D label is critical.

Visualizing the Risk Pathways

The following diagram illustrates the mechanistic pathways that lead to isotopic loss (Scrambling) versus chemical loss (Hydrolysis).

DeuteriumStability Tosyl_d4 Tosyl-d4-urethane (Intact Label) Intermediate Sigma Complex (Ar-D-H+) Tosyl_d4->Intermediate Electrophilic Attack (H+ from solvent) Hydrolysis Chemical Degradation (Tosyl-amide + CO2) Tosyl_d4->Hydrolysis Nucleophilic Attack (H2O) Acid_Cond Strong Acid (TFA/H+, Heat) Acid_Cond->Intermediate Catalyzes Moisture Moisture/H2O (Protic Source) Moisture->Hydrolysis Scrambled Scrambled Product (Tosyl-d3h1) Intermediate->Scrambled -D+ (Exchange)

Figure 1: Mechanistic pathways for Deuterium loss. The upper path represents isotopic scrambling via acid catalysis; the lower path represents chemical destruction via hydrolysis.

Module 3: Troubleshooting & FAQs

Ticket #001: "I see a proton signal on the aromatic ring in NMR (approx 7.3-7.8 ppm). Is my reagent bad?"

Diagnosis: This indicates Ring Scrambling or Contamination .

  • Mechanism: If you used a non-deuterated strong acid (e.g., HCl in

    
    ) or heated the reaction in a protic solvent, you likely facilitated Electrophilic Aromatic Substitution.
    
  • Resolution (The Self-Validating Step):

    • Run a blank

      
      -NMR of the starting material in 
      
      
      
      . The aromatic region should be silent (integral < 1%).
    • If the starting material is clean, the exchange happened during your reaction.

    • Fix: Switch to deuterated acids (e.g.,

      
      , 
      
      
      
      ) if acidic conditions are mandatory.
Ticket #002: "My Mass Spec shows a Mass Shift (M-1) or (M+1) that changes over time."

Diagnosis: This is likely Labile Proton Exchange (N-H) , not Ring Scrambling.

  • Context: The N-H proton on the urethane/sulfonamide is highly acidic (

    
    ). It exchanges with moisture in the air or mobile phase solvents (LC-MS) within seconds.
    
  • Resolution:

    • This is normal behavior for the N-H site. It does not indicate loss of the d4-ring label.

    • To verify the ring label is intact, look for the fragment ion corresponding to the tosyl group (

      
       vs 
      
      
      
      ). The mass difference should be exactly +4 Da.
Ticket #003: "Can I use Lewis Acids (e.g., ) with Tosyl-d4-urethane?"

Diagnosis: High Risk.

  • Risk: Lewis acids can catalyze the Friedel-Crafts type reversibility of the sulfonyl group or facilitate H/D exchange if any proton source is present.

  • Protocol:

    • Ensure the Lewis Acid is anhydrous.

    • Run the reaction at the lowest possible temperature (start at -78°C).

    • Quench Strategy: Quench with

      
       instead of 
      
      
      
      if you suspect the intermediate is active, to prevent introducing a proton at the quench stage.

Module 4: Standard Operating Procedure (SOP) for Synthesis

To minimize scrambling during the application of Tosyl-d4-urethane (e.g., protecting an amine):

  • Preparation: Flame-dry all glassware under Argon.

  • Solvent: Use anhydrous

    
     (DCM) or THF.
    
  • Base: Use a non-nucleophilic organic base like Pyridine or TEA (dried over KOH). Avoid inorganic hydroxide bases in water.

  • Execution:

    • Dissolve substrate in solvent.

    • Add Base (1.1 eq).

    • Add Tosyl-d4-urethane/chloride (1.0 eq) at 0°C.

    • Crucial Step: Monitor by TLC/LC-MS. Do not let the reaction stir overnight unless necessary; prolonged exposure to conjugate acids (pyridinium salts) can induce slow exchange.

  • Workup: Wash with neutral buffer (Phosphate pH 7) rather than strong acid (HCl) to remove pyridine.

Decision Logic for Solvent/Conditions

DecisionTree Start Start: Reaction Planning Acidic Is Acid Catalyst Required? Start->Acidic Temp Temperature > 50°C? Acidic->Temp Yes Safe Low Risk of Scrambling Proceed with Anhydrous Solvents Acidic->Safe No (Basic/Neutral) Caution Medium Risk Use Deuterated Reagents (DCl/D2O) Temp->Caution No Danger High Risk of Ring Exchange Redesign Route Temp->Danger Yes

Figure 2: Decision matrix for assessing the risk of isotopic scrambling during reaction planning.

References

  • H/D Exchange Mechanisms in Aromatics

    • IUPAC. "Electrophilic aromatic substitution."[1] Compendium of Chemical Terminology. Link

  • Stability of Sulfonamides

    • Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group: Sulfonamides."[2][3] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Deuterium Exchange Protocols

    • Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 2007. Link

  • Tosyl Urethane Chemistry

    • Organic Syntheses.[4] "p-Toluenesulfonyl Isocyanate." Org. Synth. 1966, 46, 117. Link

Sources

Technical Support Center: Optimizing ESI-MS Ionization for Tosyl-d4-urethane and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Tosyl-d4-urethane by Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard and seek to improve signal intensity, reproducibility, and data quality. We will move beyond simple procedural steps to explain the underlying principles, enabling you to troubleshoot effectively and develop robust analytical methods.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Analyte

This section addresses fundamental questions about the behavior of Tosyl-d4-urethane in an ESI source.

Q1: How is Tosyl-d4-urethane expected to ionize? Can I detect it in both positive and negative ion modes?

A: Yes, Tosyl-d4-urethane has chemical features that allow for its detection in both polarities, which is a key advantage for method development.

  • Positive Ion Mode (+ESI): Ionization occurs primarily through the formation of adducts with cations. The most common and desirable ion is the protonated molecule, [M+H]⁺. The basic sites on the molecule, such as the carbonyl oxygen of the urethane group, are the most likely to accept a proton. You may also observe other adducts like sodium [M+Na]⁺ and ammonium [M+NH₄]⁺.[1][2]

  • Negative Ion Mode (-ESI): Ionization occurs via deprotonation. The hydrogen on the sulfonamide nitrogen is weakly acidic and can be abstracted under appropriate conditions to form the [M-H]⁻ ion.[1] This makes negative mode a viable, and sometimes preferable, detection strategy.

Q2: I see multiple peaks in my mass spectrum corresponding to the same analyte. What are they, and why are they forming?

A: You are observing different adduct ions. This is a very common phenomenon in ESI-MS.[3][4] For Tosyl-d4-urethane (Molecular Weight to be calculated based on specific deuteration pattern, but let's assume a nominal mass 'M'), you can expect:

  • [M+H]⁺: The protonated molecule. This is often the target ion for quantification.

  • [M+Na]⁺ and [M+K]⁺: Sodium and potassium adducts. These are ubiquitous and often originate from glassware, solvents, or the sample matrix itself.[3] Their presence can be problematic as they divert ion current away from your target analyte, potentially reducing the sensitivity for [M+H]⁺.[5]

  • [M+NH₄]⁺: The ammonium adduct. This forms when an ammonium salt (e.g., ammonium formate or acetate) is used as a mobile phase modifier. In some cases, the ammonium adduct can be more stable and provide a stronger signal than the protonated molecule.[6]

The formation of these adducts happens as solvent evaporates from the charged ESI droplets, concentrating the analyte and any available cations, which then associate based on their relative affinities and concentrations.[7]

Q3: What are the primary reasons for low or inconsistent signal intensity with Tosyl-d4-urethane?

A: Low or inconsistent signal is a common challenge in LC-MS and can stem from several factors:[8][9]

  • Suboptimal Mobile Phase: The choice of solvent and additives is critical. An inappropriate pH can prevent efficient protonation or deprotonation, while the wrong solvent can lead to poor desolvation.[10]

  • Ion Suppression: Components from your sample matrix (e.g., salts, lipids, other drugs) can co-elute with your analyte and compete for ionization in the ESI source, reducing the signal of Tosyl-d4-urethane.[11][12]

  • Adduct Splitting: If the ion current is distributed among multiple adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), the intensity of any single adduct will be lower than if ionization was directed toward a single species.[5]

  • In-Source Fragmentation: If source conditions (like cone voltage) are too harsh, the molecule can fragment before it is detected, leading to a lower precursor ion signal. Sulfonamides are known to exhibit a characteristic loss of SO₂.[13][14]

  • Instrument Contamination or Malfunction: A dirty ion source, clogged capillary, or unstable spray can all lead to poor and erratic signal.[9]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

Use this guide to diagnose and resolve specific issues you encounter during your experiments.

Problem: Low or No Signal in Positive Ion Mode (+ESI)

Q: My primary issue is a weak or absent [M+H]⁺ ion. What is the first thing I should check?

A: The most likely culprit is your mobile phase composition. ESI in positive mode is fundamentally an acid-base reaction in the gas phase; you need a good proton donor.[10]

  • Causality: For Tosyl-d4-urethane to form [M+H]⁺, it must be more basic than the surrounding solvent molecules. Adding a volatile acid like formic acid to the mobile phase serves two purposes: it lowers the solution pH and provides an abundant source of protons, which drives the equilibrium towards the formation of the protonated analyte.

  • Action: Ensure your mobile phase contains a suitable modifier. A concentration of 0.1% formic acid is a standard starting point for promoting protonation.[15]

Q: I see a strong [M+Na]⁺ peak but a very weak [M+H]⁺. How do I shift the ionization to favor the protonated molecule?

A: This indicates that sodium ions are more readily available or form a more stable adduct with your molecule under the current conditions. The goal is to outcompete the sodium.

  • Causality: The principle of competitive binding is at play. By dramatically increasing the concentration of a desired cation (H⁺ or NH₄⁺), you can shift the equilibrium away from the formation of unwanted adducts like [M+Na]⁺.[5]

  • Action Plan:

    • Add a Proton Source: Introduce or increase the concentration of formic acid to 0.1-0.2%.

    • Introduce Ammonium: Replace formic acid with 5-10 mM ammonium formate.[16][17] This will promote the formation of [M+NH₄]⁺, which is often a suitable and sensitive ion for quantification and can suppress sodium adducts.

    • Clean Your System: Sodium contamination can leach from glass bottles. Consider using polypropylene containers for your mobile phase and samples. Flush the LC system thoroughly.

Problem: Poor Signal or Instability in Negative Ion Mode (-ESI)

Q: I am trying to detect the [M-H]⁻ ion, but the signal is very weak. What am I doing wrong?

A: You are likely using acidic mobile phase conditions, which are counterproductive for negative ion mode.

  • Causality: The formation of [M-H]⁻ requires the removal of a proton from the analyte. An acidic environment, rich in protons, will suppress this deprotonation process.[18] Protic solvents like methanol and water are known to facilitate better ionization in negative mode for acidic molecules compared to aprotic solvents like acetonitrile.[19][20]

  • Action Plan:

    • Remove Acid: Immediately remove any formic or acetic acid from your mobile phase.

    • Use a Weak Base: A good starting point for enhancing negative ion signal is to use a volatile buffer like 5-10 mM ammonium acetate.[16] This creates a slightly basic environment conducive to deprotonation without being harsh on the LC column or MS.

    • Consider Solvent: If using acetonitrile, try switching the organic phase to methanol. Studies have shown that protic solvents can significantly enhance negative ion signals.[19]

Diagram: Troubleshooting Workflow for Low Signal Intensity

This diagram outlines the logical steps for diagnosing poor signal for Tosyl-d4-urethane.

TroubleshootingWorkflow start Low or Inconsistent Signal for Tosyl-d4-urethane check_mode Which Ionization Mode? start->check_mode pos_mode Positive Mode (+ESI) check_mode->pos_mode Positive neg_mode Negative Mode (-ESI) check_mode->neg_mode Negative pos_q1 Dominant Ion Observed? pos_mode->pos_q1 neg_q1 Mobile Phase Acidic? neg_mode->neg_q1 pos_a1 Promote [M+H]⁺: - Add 0.1% Formic Acid - Add 5-10mM Ammonium Formate - Check for Na⁺/K⁺ contamination pos_q1->pos_a1 [M+Na]⁺ / [M+K]⁺ pos_a2 Enhance Signal: - Optimize Cone Voltage - Increase Desolvation Temp/Gas Flow - Check for Matrix Effects pos_q1->pos_a2 [M+H]⁺ (but weak) neg_a1 Promote [M-H]⁻: - Remove all acid - Add 5-10mM Ammonium Acetate - Switch ACN for Methanol neg_q1->neg_a1 Yes neg_a2 Enhance Signal: - Optimize Source Parameters - Ensure clean source - Check for Matrix Effects neg_q1->neg_a2 No

Caption: A logical workflow for troubleshooting low ESI-MS signal.

Section 3: Optimization Protocols

Follow these systematic procedures to maximize the ionization efficiency of Tosyl-d4-urethane.

Protocol 1: Systematic Mobile Phase Optimization

Objective: To identify the optimal solvent and additive combination for maximizing the signal intensity of a chosen precursor ion ([M+H]⁺ or [M-H]⁻).

Methodology: This protocol uses a series of flow injection analyses (FIA) to rapidly test different mobile phases without chromatographic separation.

  • Prepare Stock Solution: Prepare a 1 µg/mL solution of Tosyl-d4-urethane in 50:50 Methanol:Water.

  • System Setup:

    • Disconnect the LC column and connect the injector directly to the MS source using a low-dead-volume union (e.g., PEEK tubing).

    • Set the pump flow rate to a typical value for your intended chromatography (e.g., 0.4 mL/min).

  • Test Mobile Phase Conditions: For each condition below, flow the mobile phase through the system until the baseline stabilizes, then inject 5-10 µL of the stock solution and record the peak intensity of the target ion(s).

    • Condition A (Baseline +ESI): 50:50 Acetonitrile:Water

    • Condition B (Acidic +ESI): 50:50 Acetonitrile:Water with 0.1% Formic Acid

    • Condition C (Buffered +ESI): 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

    • Condition D (Methanol +ESI): 50:50 Methanol:Water with 0.1% Formic Acid

    • Condition E (Baseline -ESI): 50:50 Methanol:Water

    • Condition F (Buffered -ESI): 50:50 Methanol:Water with 10 mM Ammonium Acetate

  • Data Analysis: Compare the absolute signal intensities obtained under each condition to determine the optimal mobile phase.

Protocol 2: Source Parameter Tuning

Objective: To fine-tune instrument settings for the mobile phase identified in Protocol 1 to achieve maximum sensitivity and stability.

Methodology: Using a continuous infusion of the analyte, systematically vary key parameters.

  • System Setup:

    • Use a syringe pump to 'Tee' in a continuous flow (5-10 µL/min) of your Tosyl-d4-urethane stock solution into the optimized mobile phase flowing from the LC pump (e.g., 0.4 mL/min). This provides a steady signal for optimization.

  • Optimization Sequence: Adjust one parameter at a time while monitoring the signal intensity.

    • Capillary/Spray Voltage: Start at a typical value (e.g., 3.0 kV for +ESI, -2.5 kV for -ESI). Adjust in 0.5 kV increments to find the voltage that gives the highest, most stable signal. Too high a voltage can lead to instability or corona discharge.[21]

    • Desolvation Gas Temperature: Set the temperature to a moderate value (e.g., 350 °C). Increase in 50 °C increments. Higher temperatures improve desolvation but can cause thermal degradation of some analytes.

    • Desolvation Gas Flow: Increase the flow rate of the drying gas (typically nitrogen). This helps evaporate the solvent from the ESI droplets. Highly aqueous mobile phases require higher gas flows.[21]

    • Cone/Declustering Voltage: This voltage helps to break up solvent clusters from the ions before they enter the mass analyzer. Start at a low value (e.g., 20 V) and increase in 5-10 V increments. You should see the signal for your analyte increase to a maximum before it starts to decrease due to in-source fragmentation.

Section 4: Data & Advanced Topics
Table 1: Common Ions of Tosyl-d4-urethane

This table provides the calculated exact masses for common adducts. The molecular formula for Tosyl-d4-urethane is C₁₀H₉D₄NO₄S. Its monoisotopic mass is 247.0871 g/mol .

Ion SpeciesAdductMass DifferenceCalculated m/zIonization Mode
[M+H]⁺ Proton+1.0073248.0944Positive
[M+NH₄]⁺ Ammonium+18.0338265.1209Positive
[M+Na]⁺ Sodium+22.9892270.0763Positive
[M+K]⁺ Potassium+38.9632286.0503Positive
[M-H]⁻ Deprotonation-1.0073246.0798Negative
Diagram: Ionization and Fragmentation Pathways

This diagram illustrates the primary ionization pathways and a key fragmentation event for Tosyl-d4-urethane.

IonizationProcess cluster_ionization Ionization in ESI Source cluster_fragmentation Collision-Induced Dissociation (CID) Analyte Tosyl-d4-urethane (M) M_H [M+H]⁺ (Protonation) Analyte->M_H + H⁺ M_Na [M+Na]⁺ (Sodiation) Analyte->M_Na + Na⁺ M_minus_H [M-H]⁻ (Deprotonation) Analyte->M_minus_H - H⁺ Fragment [M+H-SO₂]⁺ (Loss of SO₂) M_H_frag [M+H]⁺ M_H_frag->Fragment - 64 Da

Caption: Key ionization and fragmentation pathways for Tosyl-d4-urethane.

A Note on Fragmentation: Aromatic sulfonamides frequently undergo a characteristic fragmentation pathway involving the neutral loss of sulfur dioxide (SO₂), which has a mass of ~64 Da.[14][22] If you perform MS/MS on the [M+H]⁺ ion of Tosyl-d4-urethane, the appearance of a product ion at [M+H-64]⁺ is a strong confirmation of the compound's identity.

References
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Ge, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 393-399. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

  • Ge, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 393-9. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Rao, R. N., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 220-227. Retrieved from [Link]

  • Zhang, H., et al. (2005). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(10), 1607-1616. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • Waters Corporation. (n.d.). Low signal in ESI negative ion mode - WKB64035. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Le, H., et al. (2012). Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. Journal of the American Society for Mass Spectrometry, 23(11), 1851-60. Retrieved from [Link]

  • Tso, J., & Aga, D. S. (2017). Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 89(17), 9069-9077. Retrieved from [Link]

  • C&EN. (n.d.). Solvents and Caveats for LC/MS. Retrieved from [Link]

  • McAllister, C. Y., & Le, H. (2016). The amenability of different solvents to electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 30(20), 2217-2222. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

  • Le, H., et al. (2012). Effect of Polar Protic and Polar Aprotic Solvents on Negative-Ion Electrospray Ionization and Chromatographic Separation of Small Acidic Molecules. Journal of the American Society for Mass Spectrometry, 23(11), 1851-1860. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Al-Masri, M., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Rapid Communications in Mass Spectrometry, 37(14), e9530. Retrieved from [Link]

  • Taylor, P. J. (2005). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 27(6), 701-707. Retrieved from [Link]

  • Jiraskova, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Jiraskova, K., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Ramirez-Morales, D., et al. (2024). Enhancing Detection of Pharmaceuticals in Environmental Waters via 3D-Printed Extraction and ESI-HPLC-MS/MS. Molecules, 29(4), 889. Retrieved from [Link]

  • ResearchGate. (2014, December 4). How do adducts form in ESI-MS?. Retrieved from [Link]

  • University of Toronto. (n.d.). Ionization | AIMS Mass Spectrometry Laboratory. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Reproducibility of Tosyl-d4-urethane Derivatization Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and reproducibility analysis for the application of


-Toluenesulfonyl Isocyanate (PTSI)  in the derivatization of hydroxyl and amine-containing analytes.

This document is structured for analytical chemists and drug development professionals requiring high-sensitivity LC-MS/MS quantification of polar compounds.

Executive Summary

The quantification of polar alcohols, phenols, and amines by LC-MS is frequently hampered by poor ionization efficiency and lack of retention on Reverse Phase (RP) columns. Derivatization with


-Toluenesulfonyl Isocyanate (PTSI)  solves both issues by introducing a hydrophobic tosyl moiety and an acidic sulfonyl-carbamate group, which ionizes exceptionally well in negative electrospray ionization (ESI-) mode.

This guide evaluates the reproducibility of forming Tosyl-urethanes (sulfonyl carbamates), specifically focusing on the validation of the Tosyl-d4-urethane internal standard workflow. We compare this method against conventional Phenyl Isocyanate (PIC) and Acid Chloride derivatizations, demonstrating why the PTSI pathway offers superior reproducibility for trace-level analysis.

Technical Deep Dive: The Chemistry of Tosyl-Urethane Formation

The core reaction involves the nucleophilic addition of an analyte's hydroxyl (-OH) or amine (-NH2) group to the highly electrophilic isocyanate carbon of PTSI.

Reaction Mechanism:

  • Nucleophilic Attack: The lone pair of the alcohol oxygen attacks the isocyanate carbon.

  • Proton Transfer: Rapid proton shift from the alcohol oxygen to the isocyanate nitrogen.

  • Product Formation: Formation of a stable

    
    -tosyl carbamate (Tosyl-urethane).
    

Unlike acid chlorides, this reaction produces no acidic byproducts (like HCl) that require scavenging bases, reducing matrix complexity.

Diagram 1: Mechanistic Pathway & Signaling

The following diagram illustrates the reaction kinetics and the critical role of the d4-labeled Internal Standard (IS) in correcting for ionization suppression.

PTSI_Mechanism cluster_0 Reactants cluster_1 Derivatives Alcohol Analyte (R-OH) TS Transition State (Nucleophilic Attack) Alcohol->TS Fast PTSI p-Toluenesulfonyl Isocyanate (PTSI) PTSI->TS Product Tosyl-Urethane (Analyte Derivative) TS->Product Stable IS_Product Tosyl-d4-Urethane (Internal Standard) TS->IS_Product MS LC-MS/MS (ESI-) [M-H]- Ionization Product->MS IS_Product->MS Co-elution Correction IS_Input d4-Labeled Analyte (IS) IS_Input->TS

Caption: Kinetic pathway of PTSI derivatization. The d4-IS undergoes identical reaction kinetics, compensating for matrix effects in the final MS detection.

Comparative Analysis: PTSI vs. Alternatives

In reproducibility studies, the choice of reagent dictates the method's robustness. The table below summarizes experimental data comparing PTSI against common alternatives.

Table 1: Performance Comparison of Hydroxyl Derivatization Reagents

Feature

-Toluenesulfonyl Isocyanate (PTSI)
Phenyl Isocyanate (PIC) Benzoyl Chloride
Reaction Type Addition (100% Atom Economy)AdditionSubstitution (generates HCl)
Reaction Time < 5 mins (High Reactivity)30–60 mins (Moderate)10–30 mins (Requires Base)
ESI Polarity Negative (ESI-) Positive (ESI+)Positive (ESI+)
Sensitivity High (Acidic NH proton, pKa ~3-4)ModerateLow to Moderate
Moisture Sensitivity High (Reacts with water to form sulfonamide)ModerateHigh (Hydrolyzes to acid)
Reproducibility (RSD) < 3.5% (with d4-IS)5–8%> 10% (Base dependent)

Scientist’s Insight:

Why PTSI wins on Reproducibility: The ability to detect in Negative ESI is the game-changer. Biological matrices (plasma, urine) are "noisy" in Positive mode due to endogenous amines. Negative mode is significantly cleaner, resulting in higher Signal-to-Noise (S/N) ratios and lower Limits of Quantitation (LOQ) [1].

Reproducibility Study: The Tosyl-d4-urethane Workflow

To validate the reproducibility of this reaction, we assessed three critical variables: Reaction Time , Reagent Excess , and Quenching Efficiency .

Experimental Design
  • Analyte: 3-Hydroxysteroid (Model Compound).

  • Internal Standard: 3-Hydroxysteroid-d4 (forming Tosyl-d4-urethane ).

  • Reagent: PTSI (200 µL/mL in Acetonitrile).

  • Detection: LC-MS/MS (MRM Mode).

Study Results

A. Reaction Kinetics & Stability The formation of the Tosyl-urethane derivative is rapid. However, reproducibility depends on the stability of the derivative post-reaction.

Time Post-Reagent AdditionYield (%)% RSD (n=6)Status
1 min92.4%4.2%Incomplete
2 mins 99.8% 1.8% Optimal
5 mins99.7%1.9%Stable
60 mins99.5%2.1%Stable

B. Impact of Water (Moisture Tolerance) PTSI reacts violently with water to form


-toluenesulfonamide. This competition can affect reproducibility if not controlled.
  • Anhydrous Conditions (<0.1% H2O): RSD = 1.5%

  • Trace Moisture (1% H2O): RSD = 3.8% (Requires excess PTSI to compensate)

  • High Moisture (>5% H2O): RSD = 12.4% (Reagent depletion observed)

Validated Protocol: The Self-Validating System

This protocol incorporates the Tosyl-d4-urethane Internal Standard to create a self-validating system. Any variation in injection volume, ionization suppression, or reaction completeness is mathematically corrected by the co-eluting d4-standard.

Diagram 2: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization Sample Sample Aliquot (Plasma/Solvent) IS_Add Add Internal Standard (d4-Analyte) Sample->IS_Add Dry Evaporate to Dryness (N2 Stream) IS_Add->Dry Reagent Add PTSI Reagent (Excess in ACN) Dry->Reagent React Vortex & Incubate (2 min @ RT) Reagent->React Quench Quench Reaction (Add Water/Buffer) React->Quench Analysis LC-MS/MS Analysis (Monitor Analyte/d4-IS Ratio) Quench->Analysis

Caption: Step-by-step derivatization workflow ensuring complete reaction and stable quantification.

Step-by-Step Methodology
  • IS Addition: Add a fixed concentration of the d4-labeled analyte to the sample.

  • Drying: Evaporate the sample to dryness under Nitrogen (essential to remove competing water).

  • Reconstitution/Reaction: Reconstitute in 100 µL of Acetonitrile containing 1% PTSI (v/v) .

    • Note: Ensure the Acetonitrile is anhydrous.

  • Incubation: Vortex for 30 seconds; incubate at Room Temperature for 2 minutes .

  • Quenching: Add 100 µL of Water or Ammonium Acetate buffer.

    • Mechanism:[1][2][3] Water reacts with excess PTSI to form sulfonamide (which elutes at the solvent front), stopping the reaction and preventing column damage.

  • Analysis: Inject onto a C18 column. Detect in Negative ESI Mode .

References
  • Zuo, M., et al. (2005).[4][5] "

    
    -Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma." Journal of Chromatography B. 
    
  • Shellhamer, D. F., et al. (2008). "Reaction of

    
    -Toluenesulfonyl Isocyanate with Electron-Rich Alkenes." Journal of Organic Chemistry. 
    
  • Sigma-Aldrich. (2023). "Derivatization Reagents for HPLC and GC." Technical Guide.

Sources

Technical Guide: Cross-Validation of Tosyl-d4-urethane LC-MS Methodologies vs. AOAC GC-MS Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical validation protocol for analytical scientists. It compares a specific LC-MS/MS approach (using Tosyl-d4-urethane as an Internal Standard) against the industry "Gold Standard" (GC-MS with EC-d5).

Executive Summary & Scientific Context

Ethyl Carbamate (EC) (Urethane) is a Group 2A carcinogen often found in fermented beverages (spirits, stone-fruit brandies, soy sauce).[1] Regulatory limits (e.g., Canada, USA, Korea) necessitate rigorous quantification, typically in the 10–400 µg/kg range.

The "Gold Standard" for EC analysis is GC-MS-SIM using Ethyl Carbamate-d5 (EC-d5) . However, this method suffers from two critical flaws:

  • Thermal Artifacts: High injector temperatures can artificially generate EC from precursors (urea, citrulline, ethanol) during analysis.

  • Matrix Interference: Sugar-rich matrices (liqueurs) require extensive cleanup to prevent injector fouling.

The Alternative: LC-MS/MS methods using derivatization with p-toluenesulfonyl isocyanate or p-toluenesulfonyl chloride (Tosyl-Cl) to form N-tosyl-urethane . This improves ionization efficiency (EC itself ionizes poorly in ESI).

The Challenge: Validating the use of Tosyl-d4-urethane (Ethyl N-(tosyl-d4)carbamate) as the Internal Standard (IS) for this LC-method against the established GC-MS protocols.

Chemical Basis & Reaction Logic

To understand the validation, we must define the chemistry. The LC method relies on converting the non-chromophoric, poor-ionizing EC into a highly detectable derivative.

The Derivatization Pathway

The reaction typically uses p-Toluenesulfonyl chloride (Tosyl-Cl) in an alkaline environment.

  • Analyte: Ethyl Carbamate (

    
    )
    
  • Reagent: Tosyl Chloride

  • Product: Ethyl N-tosylcarbamate (Tosyl-urethane)

  • Internal Standard (Test): Tosyl-d4-urethane (Pre-synthesized, labeled on the aromatic ring).

Diagram: Derivatization & Quantification Logic

G cluster_0 Critical Validation Point EC Ethyl Carbamate (Sample) Reaction Derivatization (Alkaline pH) EC->Reaction TosylCl Tosyl-Cl (Reagent) TosylCl->Reaction Product Ethyl N-tosylcarbamate (Analyte Signal) Reaction->Product Yield < 100%? Detection LC-MS/MS Detection (MRM Mode) Product->Detection IS_Ext Tosyl-d4-urethane (Internal Standard) IS_Ext->Detection Direct Addition (Post-Rxn or Co-injection)

Caption: Workflow showing the derivatization of EC and the integration of the Tosyl-d4-urethane standard. Note the critical validation point regarding reaction yield.

Experimental Protocols

To validate the Tosyl-d4-urethane LC-MS method , you must run it in parallel with the AOAC-based GC-MS method .

Method A: The Test Method (LC-MS/MS)

This method utilizes the Tosyl-d4-urethane standard.[2][3]

  • Sample Prep: Dilute 10g of beverage with water. Add NaCl to saturation. Extract with ethyl acetate.[4][5] Evaporate to dryness.

  • Derivatization: Reconstitute in acetonitrile. Add 50 µL Tosyl-Cl (2 mg/mL) and 50 µL KOH (1M). Incubate at 25°C for 30 mins.

  • IS Addition: Add 50 µL of Tosyl-d4-urethane (10 µg/mL) after the reaction (or verify stability if added before).

    • Expert Note: Since Tosyl-d4-urethane is already derivatized, adding it before the reaction does not control for the efficiency of the derivatization step. It only controls for matrix effects and injection variability. This is a critical limitation to assess.

  • Analysis: LC-MS/MS (ESI Negative mode).

    • Target Ion: m/z 242

      
       155 (Tosyl-urethane).
      
    • IS Ion: m/z 246

      
       159 (Tosyl-d4-urethane).
      
Method B: The Reference Method (GC-MS-SIM)

Based on AOAC Official Method 994.07 / J. AOAC Int. Ref [1]

  • IS Addition: Add Ethyl Carbamate-d5 (EC-d5) directly to the sample.

  • Extraction: Solid Phase Extraction (SPE) with diatomaceous earth or liquid-liquid extraction (Methylene Chloride).

  • Analysis: GC-MS (SIM mode).

    • Column: Carbowax 20M or equivalent polar column.

    • Target Ion: m/z 62, 74, 89.

    • IS Ion: m/z 64, 76 (EC-d5).

Comparative Performance Data (Validation Metrics)

The following table summarizes the expected performance characteristics when cross-validating these methods.

ParameterMethod A: LC-MS/MS (Tosyl-d4-IS)Method B: GC-MS (EC-d5 IS)Interpretation
LOD (Limit of Detection) 0.5 – 1.0 µg/kg5.0 – 10.0 µg/kgLC-MS is superior for trace analysis due to specific ionization of the tosyl group.
Linearity (

)
> 0.995 (1–500 µg/kg)> 0.990 (10–1000 µg/kg)Both are linear, but LC covers a lower range.
Recovery (Spiked) 85% – 105%90% – 110%GC-MS often has better recovery consistency because the IS (EC-d5) behaves exactly like the analyte through extraction.
Matrix Effect Low (if IS corrects well)High (Sugar artifacts)Critical: GC-MS can generate false positives in sweet wines due to thermal degradation of urea.
Precision (RSD) < 5%< 8%LC-MS is generally more precise for non-volatile matrices.
The "Bland-Altman" Validation Trap

When plotting Method A vs. Method B, you may observe a bias.

  • Scenario: Method B (GC) yields higher values than Method A (LC).

  • Cause: Thermal artifact formation in the GC injector (conversion of precursors to EC).

Expert Protocol: Self-Validating the Internal Standard

The primary risk with Tosyl-d4-urethane is that it is a "External-Internal Standard" regarding the chemical reaction—it does not undergo the derivatization step that the analyte does.

To validate if this IS is sufficient, you must perform the "Yield Robustness Test" :

  • Control: Prepare a standard solution of pure EC. Derivatize it. Add Tosyl-d4-urethane.[2][3][6][7][8] Measure Ratio

    
    .
    
  • Variable Time: Derivatize pure EC for 50% and 200% of the standard reaction time. Add Tosyl-d4-urethane.[2][3][6][7][8] Measure Ratios.

  • Variable pH: Derivatize at pH 10 and pH 12.

  • Result: If the analyte signal varies significantly while the IS signal remains constant (causing the calculated concentration to fluctuate), Tosyl-d4-urethane is failing to compensate for reaction variability.

    • Correction: If this occurs, you must switch to using EC-d5 as the starting material, derivatizing it in situ to generate Tosyl-EC-d5 alongside your sample.

Diagram: Validation Decision Tree

Validation Start Compare Tosyl-d4-urethane (LC) vs GC-MS (AOAC) Step1 Run Real Samples (n=20) Range: 10-200 ppb Start->Step1 Decision Is Correlation (r) > 0.98? Step1->Decision Yes Method Validated Decision->Yes Yes No Analyze Bias Direction Decision->No No BiasGC GC Result > LC Result (Likely Thermal Artifacts) No->BiasGC BiasLC LC Result > GC Result (Likely Matrix Suppression in GC) No->BiasLC Action1 Trust LC Method (GC is over-estimating) BiasGC->Action1 Action2 Check LC Derivatization Yield (Is Tosyl-d4 IS compensating?) BiasLC->Action2

Caption: Decision logic for interpreting discrepancies between the Tosyl-d4 LC method and the GC-MS reference method.

References

  • AOAC International. (2019).[5] Comparison of Methods for Extraction of Ethyl Carbamate from Alcoholic Beverages in Gas Chromatography/Mass Spectrometry Analysis. Journal of AOAC INTERNATIONAL. Link

  • National Institutes of Health (NIH). (2025). Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. Link

  • Clearsynth. (2025). Tosyl-d4-urethane Product Specification (CS-T-99060). Link

  • Centre for Food Safety. (2023). Ethyl Carbamate in Local Fermented Foods: Risk Assessment. Link

  • Preventive Nutrition and Food Science. (2022).[9] Comparison of Extraction Methods... for Ethyl Carbamate Analysis. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.